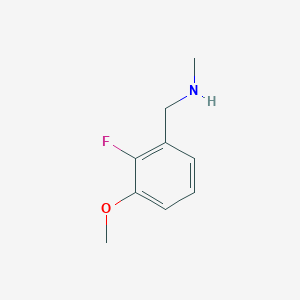

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine

Descripción

Historical Context of Fluorinated Benzylamine Derivatives

The development of fluorinated benzylamine derivatives traces back to the early recognition that fluorine incorporation could dramatically alter the biological and chemical properties of organic molecules. Fluorobenzene was first reported in 1886 by O. Wallach at the University of Bonn, who prepared the compound through a two-step process involving phenyldiazonium chloride conversion to a triazene using piperidine, followed by cleavage with hydrofluoric acid. This pioneering work established fundamental principles for aromatic fluorination that would later influence the synthesis of more complex fluorinated benzylamine systems.

The evolution of fluorinated amine chemistry accelerated significantly during the mid-20th century as researchers recognized the unique properties conferred by carbon-fluorine bonds. Traditional fluorination methods initially relied on Friedel-Crafts-type electrophilic halogenation and Sandmeyer-type reactions. However, these classical approaches often suffered from harsh reaction conditions and limited substrate scope, particularly for sensitive amine functionalities.

The introduction of modern synthetic methodologies has revolutionized the preparation of fluorinated benzylamine derivatives. Transition-metal-catalyzed fluorination has emerged as a powerful method for constructing these compounds, with copper-catalyzed systems showing particular promise. Recent advances include the development of directing group-assisted fluorination protocols that enable selective installation of fluorine atoms at specific positions on aromatic rings bearing amine functionalities.

Significance of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine in Chemical Research

This compound occupies a unique position in fluorinated amine chemistry due to its specific substitution pattern and electronic properties. The compound combines fluorine substitution at the 2-position with methoxy functionality at the 3-position of the benzyl ring, creating a distinctive electronic environment that influences both reactivity and molecular recognition properties.

Research applications of this compound span multiple areas of chemical investigation. In pharmaceutical chemistry, fluorinated benzylamine derivatives have demonstrated significant potential for developing new therapeutic agents with enhanced metabolic stability and improved pharmacokinetic profiles. The presence of fluorine atoms can modify drug-receptor interactions, alter membrane permeability, and influence metabolic pathways, making such compounds valuable for medicinal chemistry applications.

The compound serves as an important synthetic intermediate for accessing more complex fluorinated molecular architectures. Studies have shown that fluorinated benzylamine derivatives can undergo various chemical transformations, including nucleophilic substitution reactions, cross-coupling processes, and cycloaddition reactions. These transformations enable the construction of diverse molecular frameworks incorporating the fluorinated benzylamine motif.

Materials science applications have also emerged for fluorinated benzylamine compounds. Research has demonstrated their utility in developing fluoropolymer-based materials with specialized properties, including antimicrobial characteristics and reduced chemical leaching. The specific fluorous-fluorous interactions between fluorinated organic molecules and fluoropolymer matrices create opportunities for developing advanced materials with tailored functionalities.

Classification within Aromatic Amine Chemistry

This compound belongs to the class of secondary aromatic amines, specifically categorized as a substituted benzylamine derivative. The compound features a nitrogen atom bonded to both a methyl group and a fluorinated methoxybenzyl group, distinguishing it from primary and tertiary amine analogs.

Within the broader context of aromatic amine chemistry, this compound represents a fluorinated example of benzylamine derivatives. Benzylamine itself serves as the parent compound for this chemical family, featuring the characteristic phenylmethanamine structure. The introduction of fluorine and methoxy substituents creates significant electronic modifications compared to the unsubstituted parent compound.

The electronic effects of the substituents play crucial roles in determining the compound's chemical behavior. Fluorine substitution at the 2-position exerts strong electron-withdrawing influence through both inductive and field effects. The methoxy group at the 3-position provides electron-donating character through resonance effects, creating a complex electronic environment that influences the compound's reactivity patterns and molecular properties.

Classification based on substitution patterns reveals that this compound belongs to the ortho-fluoro, meta-methoxy substitution category. This specific arrangement creates unique steric and electronic interactions that distinguish it from other positional isomers and substitution patterns.

Nomenclature and Identification Systems for Fluorinated Methoxybenzyl Compounds

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for naming organic compounds containing multiple functional groups and substituents. The compound name reflects the hierarchical priority system where the amine functionality serves as the principal functional group.

The systematic name construction begins with identification of the longest carbon chain and principal functional group. In this case, the methylamine portion represents the primary amine functionality, while the 2-fluoro-3-methoxybenzyl group functions as a substituent. The positional descriptors (2-fluoro and 3-methoxy) indicate the specific locations of substituents on the benzene ring relative to the attachment point.

Chemical identification systems utilize various numbering and coding schemes to provide unique identifiers for fluorinated methoxybenzyl compounds. The Chemical Abstracts Service (CAS) registry system assigns specific numerical identifiers to each unique chemical substance, enabling unambiguous identification across scientific literature and databases.

Molecular formula representation follows standard conventions, with this compound having the molecular formula C9H12FNO. This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom within the molecular structure.

Structural identification methods include various spectroscopic and analytical techniques specifically adapted for fluorinated organic compounds. Nuclear magnetic resonance (NMR) spectroscopy provides particularly valuable information, with fluorine-19 NMR offering direct observation of the fluorine environment and its interactions with adjacent molecular regions.

| Identification Parameter | Value/Description |

|---|---|

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.20 g/mol |

| IUPAC Name | This compound |

| Functional Group Classification | Secondary aromatic amine |

| Substitution Pattern | 2-fluoro, 3-methoxy benzyl |

| Electronic Character | Mixed electron-withdrawing/donating |

The structural representation systems employed for fluorinated methoxybenzyl compounds include both two-dimensional and three-dimensional molecular models. Two-dimensional representations utilize standard chemical drawing conventions, with fluorine and methoxy substituents clearly indicated at their respective positions on the aromatic ring. Three-dimensional molecular models provide insight into the spatial arrangement of atoms and potential steric interactions between substituents.

Database indexing systems have developed specialized approaches for organizing and retrieving information about fluorinated organic compounds. These systems often incorporate structural search capabilities that enable researchers to locate compounds based on specific structural features, substitution patterns, or functional group combinations. Such databases prove essential for accessing comprehensive information about synthetic methods, properties, and applications of fluorinated benzylamine derivatives.

Propiedades

IUPAC Name |

1-(2-fluoro-3-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBGHVPZHVXQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine typically involves the reaction of 2-fluoro-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous ethanol or methanol

Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium iodide in acetone for halogen exchange reactions

Major Products Formed

Oxidation: Formation of 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxyacetophenone

Reduction: Formation of this compound derivatives

Substitution: Formation of 2-iodo-3-methoxybenzyl-N-methylamine

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine serves as an important intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, such as:

- Oxidation : It can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can convert it into corresponding alcohols using lithium aluminum hydride.

- Substitution Reactions : The methoxy and fluoro groups can participate in substitution reactions, allowing for the introduction of other functional groups under suitable conditions.

Biological Research Applications

The biological activity of this compound has been studied for its potential therapeutic properties:

- Drug Discovery : This compound is investigated as a lead compound in drug discovery, particularly for developing selective serotonin receptor agonists. Its derivatives have shown promising selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, which is crucial for treating conditions like depression and anxiety .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the N-substituents can significantly affect the potency and selectivity of the resulting compounds at serotonin receptors. For instance, introducing an N-(2-methoxybenzyl) group has led to compounds with improved selectivity and potency .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in synthesizing active pharmaceutical ingredients (APIs):

- Precursor for APIs : The compound acts as a precursor for synthesizing various APIs due to its ability to undergo diverse chemical transformations. For example, it can be utilized in creating benzosuberone derivatives through reactions with other reagents .

Material Science Applications

Beyond biological applications, this compound has implications in material science:

- Development of New Materials : Its unique chemical properties make it suitable for developing new materials and chemical processes. The fluorinated structure can enhance the stability and performance of materials used in various industrial applications.

Table 1: Summary of Key Studies on this compound

Mecanismo De Acción

The mechanism of action of N-(2-Fluoro-3-methoxybenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparación Con Compuestos Similares

Physicochemical Properties

Substituents influence molecular weight, solubility, and stability:

Inference : The 3-methoxy group in the target compound may enhance solubility compared to chloro derivatives, while the ortho-fluoro group could increase metabolic stability .

Actividad Biológica

N-(2-Fluoro-3-methoxybenzyl)-N-methylamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a methoxy group attached to a benzyl moiety. The presence of the fluorine atom is known to enhance lipophilicity and binding affinity to biological targets, making it a suitable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

- Receptor Binding : The compound acts as a ligand for various receptors, particularly serotonin receptors (5-HT2C). Its structural modifications, such as the introduction of the methoxy group, have been shown to improve selectivity and potency at these receptors .

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication. This inhibition leads to significant antibacterial effects .

1. Antimicrobial Activity

Recent studies have reported promising antibacterial properties for compounds structurally similar to this compound. For instance, derivatives have shown significant activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it exhibited potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells, with IC50 values indicating strong growth inhibition . The selectivity index suggests that the compound preferentially affects cancerous cells over normal cells, highlighting its potential therapeutic utility.

3. Selectivity at Serotonin Receptors

Research has indicated that this compound and its analogs exhibit high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors. This selectivity is crucial for minimizing side effects commonly associated with non-selective serotonin receptor agonists .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Antipsychotic Activity : In an animal model, a related compound demonstrated significant antipsychotic-like effects, correlating with its selective agonism at the 5-HT2C receptor .

- Cancer Treatment Efficacy : A study involving MDA-MB-231 cells showed that treatment with this compound led to a marked reduction in cell viability compared to controls, suggesting its potential as an anticancer agent .

Summary Table of Biological Activities

Q & A

Q. What role does this compound play in synthesizing molecularly imprinted polymers (MIPs)?

- Methodological Answer : The compound acts as a functional monomer in MIPs for catecholamine extraction. Co-polymerize with cross-linkers (methylenebisacrylamide) and template molecules (e.g., dopamine) to create selective binding cavities. Optimize molar ratios (monomer:template = 4:1) for enhanced recognition .

Analytical Method Development

Q. What chromatographic methods achieve baseline separation of this compound from positional isomers?

- Methodological Answer : Use chiral HPLC (Chiralpak IA column) with isocratic elution (hexane:isopropanol 85:15, 1 mL/min). Retention times for ortho-fluoro vs. para-fluoro isomers differ by ≥2 minutes. Validate via spiked samples and MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.